molecular formula C9H8F2O2 B6231632 2-(difluoromethyl)-5-methylbenzoic acid CAS No. 120985-69-5

2-(difluoromethyl)-5-methylbenzoic acid

Cat. No.: B6231632
CAS No.: 120985-69-5
M. Wt: 186.2
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Description

2-(Difluoromethyl)-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid characterized by a difluoromethyl (–CF₂H) substituent at the 2-position and a methyl (–CH₃) group at the 5-position of the benzoic acid scaffold. Fluorinated compounds are pivotal in pharmaceutical and agrochemical research due to fluorine’s unique effects on molecular properties, such as enhanced metabolic stability, lipophilicity, and bioavailability . The difluoromethyl group, in particular, balances electronegativity and steric effects, making this compound a promising candidate for drug discovery, especially in targeting enzymes or receptors sensitive to hydrophobic interactions.

Properties

CAS No.

120985-69-5

Molecular Formula

C9H8F2O2

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-5-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method is the difluoromethylation of 5-methylbenzoic acid using difluorocarbene precursors under controlled conditions. This reaction often requires the presence of a catalyst, such as a metal complex, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylbenzoic acid derivatives, while reduction can produce difluoromethylbenzyl alcohols .

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-5-methylbenzoic acid involves its interaction with molecular targets through its difluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of metabolic enzymes or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(difluoromethyl)-5-methylbenzoic acid with structurally related benzoic acid derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents Key Properties/Applications References
This compound –CF₂H (C2), –CH₃ (C5) High lipophilicity; potential kinase/CDK inhibitor scaffold
5-Fluoro-2-methylbenzoic acid –F (C5), –CH₃ (C2) Intermediate for agrochemicals; moderate metabolic stability
5-Bromo-2,4-difluorobenzoic acid –Br (C5), –F (C2, C4) Agrochemical intermediate; high reactivity
2-Fluoro-5-formylbenzoic acid –F (C2), –CHO (C5) Versatile building block for Schiff base ligands
2-Amino-5-fluoro-3-methylbenzoic acid –NH₂ (C2), –F (C5), –CH₃ (C3) Precursor for peptidomimetics; enhanced solubility
5-Iodo-2-methylbenzoic acid –I (C5), –CH₃ (C2) Radiolabeling applications; bulky substituent
2-Fluoro-5-methoxybenzoic acid –F (C2), –OCH₃ (C5) Improved membrane permeability in drug design

Key Observations:

Electron-Withdrawing Effects : The –CF₂H group at C2 synergizes with the carboxylic acid at C1, stabilizing negative charge and improving binding to enzymatic active sites (e.g., kinase inhibitors in ).

Steric vs. Electronic Effects : Bromo or iodo substituents (e.g., 5-bromo-2,4-difluorobenzoic acid) prioritize reactivity for cross-coupling, while methoxy groups (e.g., 2-fluoro-5-methoxybenzoic acid) enhance solubility but reduce metabolic stability .

Biological Activity

2-(Difluoromethyl)-5-methylbenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, anticancer properties, anti-inflammatory effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H8F2O2C_{9}H_{8}F_{2}O_{2}. The presence of difluoromethyl and methyl groups in the benzoic acid structure influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially impacting metabolism and signaling processes.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways related to inflammation and cancer.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, related thiophene derivatives have been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme associated with tumor immune evasion. This suggests that this compound could have applications in cancer immunotherapy.

CompoundTarget EnzymeActivity
Thiophene Derivative AIDO1Inhibition
Thiophene Derivative BIDO1Inhibition
This compoundTBDTBD

Anti-inflammatory Effects

The sulfonamide group present in the compound may play a crucial role in modulating inflammatory responses. Research indicates that thiophene derivatives often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related compounds. Below are key findings:

  • Inhibition of Tyrosinase Activity : Analog compounds demonstrated potent inhibition of mushroom tyrosinase, suggesting potential applications in treating hyperpigmentation disorders. The inhibitory effects were concentration-dependent and comparable to established inhibitors like kojic acid.
    • Study Design : Various concentrations of analogs were tested against tyrosinase activity in B16F10 murine cells.
    • Results : Significant inhibition was observed at higher concentrations, with some analogs outperforming traditional inhibitors.
  • Cytotoxicity Assessments : Cytotoxic effects were evaluated across different analogs. Most showed non-cytotoxic behavior at concentrations ≤20 µM over 48-72 hours, while one analog exhibited significant cytotoxicity at lower concentrations.
  • Antioxidant Efficacy : Several analogs were tested for their ability to scavenge free radicals (DPPH and ABTS). Results indicated that certain analogs had antioxidant capabilities comparable to vitamin C.
Study ComponentFinding
Tyrosinase InhibitionSignificant inhibition at high concentrations
CytotoxicityNon-cytotoxic for most analogs; one showed significant toxicity
Antioxidant ActivityComparable to vitamin C

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(difluoromethyl)-5-methylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves halogenation of a methylbenzoic acid precursor followed by fluorination. For example, bromination at the 5-position using agents like N-bromosuccinimide (NBS) under radical conditions, followed by nucleophilic substitution with difluoromethyl groups (e.g., using CuI or Pd catalysts) . Oxidation of intermediates (e.g., methyl esters to carboxylic acids) can be achieved via KMnO₄ or RuO₄ under controlled pH to avoid over-oxidation . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (60–80°C) significantly impact yield and purity, as higher temperatures may degrade sensitive fluorinated intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • ¹⁹F NMR : Identifies the difluoromethyl group (δ ~ -110 to -120 ppm, split due to coupling with adjacent protons) .
  • ¹H NMR : The methyl group at the 5-position appears as a singlet (~δ 2.3–2.5 ppm), while aromatic protons show splitting patterns dependent on substituent positions .
  • IR Spectroscopy : Confirms the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1680–1700 cm⁻¹) and C-F bonds (strong absorption ~1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ ion at m/z 215.04 for C₉H₇F₂O₂) and fragmentation patterns .

Q. How does the methyl group at the 5-position influence the compound’s solubility and crystallinity?

  • Methodology : The methyl group enhances hydrophobicity, reducing aqueous solubility but improving crystallinity. Comparative studies with analogs lacking the methyl group (e.g., 2-difluoromethylbenzoic acid) show reduced melting points (Δ~20–30°C) and altered crystal packing, as confirmed by X-ray diffraction . Solubility can be modulated via salt formation (e.g., sodium or potassium salts) or co-solvents (e.g., DMSO:water mixtures) .

Advanced Questions

Q. How does the difluoromethyl group in this compound influence its electronic properties and reactivity in cross-coupling reactions?

  • Methodology : The difluoromethyl group acts as a strong electron-withdrawing substituent due to the -I effect, polarizing the aromatic ring and activating it for electrophilic substitution. In Suzuki-Miyaura couplings, this electronic modulation enhances oxidative addition efficiency with Pd(0) catalysts (e.g., Pd(PPh₃)₄), as demonstrated by comparative studies with non-fluorinated analogs . Density Functional Theory (DFT) calculations reveal lowered LUMO energy (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), facilitating nucleophilic attack .

Q. In studies observing contradictory biological activities across assays, how can researchers resolve discrepancies in the compound’s mode of action?

  • Methodology :

  • Comparative Assays : Test activity against structurally related analogs (e.g., 5-fluoro-2-methylbenzoic acid) to isolate the difluoromethyl group’s contribution .
  • Metabolic Stability Studies : Use liver microsomes or cytochrome P450 isoforms to assess if contradictory results arise from differential metabolism .
  • Computational Docking : Model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina to identify binding site conflicts caused by fluorination .

Q. What strategies optimize the regioselectivity of fluorination in the synthesis of this compound?

  • Methodology :

  • Directed Ortho-Metalation : Use directing groups (e.g., carboxylic acid or ester) to position fluorine at the 2-position. For example, LiTMP-mediated deprotonation followed by XeF₂ fluorination achieves >90% regioselectivity .
  • Electrophilic Fluorination : Selectfluor® in acetic acid preferentially fluorinates electron-deficient positions, minimizing byproducts .
  • Microwave-Assisted Synthesis : Short reaction times (10–15 min) reduce decomposition and improve selectivity .

Q. How does the compound’s fluorination pattern affect its interactions with biological targets, such as enzymes or receptors?

  • Methodology : Fluorine’s high electronegativity alters hydrogen-bonding and van der Waals interactions. For example, in enzyme inhibition assays, the difluoromethyl group may sterically hinder active-site access while forming dipole-dipole interactions with hydrophobic pockets, as seen in analogs like 5-(difluoromethoxy)-2-methylbenzoic acid . Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) quantify binding affinity changes (~2–3-fold increase vs. non-fluorinated analogs) .

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